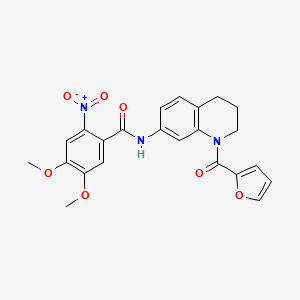

N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydrochinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound characterized by a multi-functional structure, integrating furan, tetrahydroquinoline, and nitrobenzamide groups. This intricate molecular architecture bestows the compound with distinct chemical and biological properties, making it a point of interest in various scientific domains.

Wissenschaftliche Forschungsanwendungen

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide has shown potential in:

Chemistry: : As a synthetic intermediate in organic synthesis.

Biology: : As a probe for studying enzyme interactions and receptor binding.

Medicine: : Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: : Used in the formulation of specialty chemicals and materials with specific electronic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide typically involves multi-step reactions:

Formation of the furan-2-carbonyl intermediate: : The initial step might involve the preparation of the furan-2-carbonyl chloride through the reaction of furan with an acylating agent like oxalyl chloride.

Synthesis of the tetrahydroquinoline core: : This involves a Friedländer synthesis, wherein 2-aminobenzaldehyde undergoes cyclization with a ketone to form the tetrahydroquinoline structure.

Conjugation of intermediates: : The furan-2-carbonyl chloride is then reacted with the tetrahydroquinoline intermediate in the presence of a base, leading to N-substitution at the 1-position.

Formation of 4,5-dimethoxy-2-nitrobenzamide: : The final step incorporates a coupling reaction with 4,5-dimethoxy-2-nitrobenzoic acid, facilitated by condensation agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For large-scale synthesis, optimization of the reaction conditions and use of continuous flow reactors can enhance yield and purity:

Employing catalytic processes to streamline steps.

Utilizing automated control systems for precise temperature and pH regulation.

Implementing advanced purification techniques like high-performance liquid chromatography (HPLC) for final product isolation.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : Potential conversion of the tetrahydroquinoline ring to its corresponding quinoline derivative.

Reduction: : Reduction of the nitro group to an amino group using reagents like tin(II) chloride in hydrochloric acid.

Substitution: : Nucleophilic aromatic substitution at the nitrobenzamide segment, particularly at positions ortho to the nitro group.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, dichromate salts.

Reducing agents: : Tin(II) chloride, sodium dithionite.

Base catalysts: : Sodium hydroxide for substitution reactions.

Major Products

Quinoline derivatives.

Amino-substituted benzamides.

Various furan-quinoline conjugates.

Wirkmechanismus

The compound operates through several molecular mechanisms:

Enzyme inhibition: : Inhibits enzymes by forming stable complexes, affecting metabolic pathways.

Receptor modulation: : Binds to specific receptors, altering cellular signaling.

Redox cycling: : Engages in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in target cells.

Vergleich Mit ähnlichen Verbindungen

Compared to its analogs, such as N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide:

Unique Binding Affinity: : Exhibits higher specificity for certain biological targets.

Structural Variations: : The position of substituents impacts its chemical reactivity and biological activity.

Improved Solubility and Stability: : Enhanced pharmacokinetic properties.

List of Similar Compounds

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide.

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-8-yl)-4,5-dimethoxy-2-nitrobenzamide.

N-(1-(furan-2-carbonyl)-quinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide.

This gives a thorough exploration of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide from various angles, encapsulating its synthesis, reactions, applications, and comparisons. Quite a mouthful, eh?

Biologische Aktivität

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its activity.

Structural Overview

The compound features a tetrahydroquinoline core linked to a furan-2-carbonyl group and a nitrobenzamide moiety. This intricate arrangement contributes to its diverse biological activities. The molecular formula is C21H22N4O5 with a molecular weight of approximately 394.43 g/mol.

Synthesis

The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide typically involves several steps:

- Formation of Tetrahydroquinoline : This can be achieved via the Povarov reaction.

- Introduction of Furan-2-carbonyl Group : This step often involves cyclization reactions.

- Coupling with Nitrobenzamide : The final step is the coupling of the tetrahydroquinoline and furan moieties with the nitrobenzamide group.

Anticancer Activity

Research indicates that compounds similar to N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies on various cancer cell lines have shown that related compounds can inhibit cell proliferation and induce apoptosis. A study on 2D and 3D cultures demonstrated promising antitumor activity against lung cancer cell lines (A549, HCC827) with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format .

The proposed mechanisms for the biological activity of this compound include:

- DNA Interaction : Compounds with similar structures have been shown to bind to DNA, inhibiting DNA-dependent enzymes which are crucial for cancer cell proliferation .

- Oxidative Stress Modulation : Some studies suggest that these compounds may modulate oxidative stress pathways, potentially protecting normal cells while targeting cancerous ones .

Study 1: Cytotoxicity in Cancer Cells

A recent study investigated the cytotoxic effects of related compounds on human colon fibroblast cells (CCD-18Co). The results indicated that pretreatment with these compounds significantly reduced DNA damage induced by carcinogens like 4-nitroquinoline 1-oxide (4NQO), showcasing their protective effects against nitrosative stress .

Study 2: Antimicrobial Properties

Another line of research has explored the antimicrobial properties of derivatives of this compound. Compounds containing similar furan and quinoline structures demonstrated significant antibacterial activity against various pathogens, indicating their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | IC50 Value (μM) | Cell Lines Tested |

|---|---|---|---|

| Anticancer | DNA binding and enzyme inhibition | 6.26 - 20.46 | A549, HCC827 |

| Cytoprotective | Reduction of DNA damage under nitrosative stress | Not specified | CCD-18Co |

| Antimicrobial | Inhibition of bacterial growth | Varies by strain | Various bacterial strains |

Eigenschaften

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4,5-dimethoxy-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O7/c1-31-20-12-16(18(26(29)30)13-21(20)32-2)22(27)24-15-8-7-14-5-3-9-25(17(14)11-15)23(28)19-6-4-10-33-19/h4,6-8,10-13H,3,5,9H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCDPKTTYBCXCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.